![molecular formula C15H12Cl2O4 B164953 Diclofop CAS No. 40843-25-2](/img/structure/B164953.png)
Diclofop
Overview
Description
Diclofop is an aromatic ether that is 2-(4-hydroxyphenoxy)propanoic acid in which the hydrogen of the hydroxy group at position 4 has been substituted by a 2,4-dichlorophenyl group . It is an aromatic ether, a dichlorobenzene, a monocarboxylic acid, and a diether .
Molecular Structure Analysis
The molecular formula of this compound is C15H12Cl2O4 . The InChI representation is InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) .
Chemical Reactions Analysis
This compound inhibits the de novo synthesis of fatty acids, which is essential for the survival of certain plants . The exact chemical reactions involving this compound are not detailed in the retrieved sources.
Physical And Chemical Properties Analysis
This compound appears as colorless crystals . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.
Scientific Research Applications
Biofilm Communities and Degradation
Diclofop methyl, a commercial herbicide, has been studied for its role in cultivating biofilms that degrade this compound. These biofilms, when grown on this compound or other chlorinated ring compounds, exhibit unique spatial relationships and consortial patterns, indicating necessary syntrophic interactions for optimal degradation of such compounds (Wolfaardt et al., 1994).
Herbicidal Application in Agriculture
This compound has been evaluated for controlling Italian ryegrass in winter wheat. It was found effective in significant yield increases of winter wheat when applied postemergence (Khodayari et al., 1983).
Herbicide Resistance Studies
Research on this compound-resistant Italian ryegrass revealed that certain biotypes were highly tolerant to this compound. This suggested potential alternative treatments in fields where this compound lost its effectiveness (Stanger & Appleby, 1989).
Impact on Non-target Plants
The enantioselective phytotoxicity of this compound and its major metabolite this compound acid on the model plant Arabidopsis thaliana was investigated. Differences in toxicity between the enantiomers of this compound were observed, with the R-DC form showing greater toxicity (Zhang et al., 2012).
Evolution of Herbicide Resistance
Studies demonstrate the rapid selection for resistance in Lolium rigidum to the herbicide this compound-methyl. This suggests the potential for reduced rates of herbicide application to accelerate the evolution of herbicide resistance (Neve & Powles, 2005).
Bioaccumulation Mechanism
This compound methyl and its breakdown products have been shown to accumulate in certain regions of the exopolymer matrix of biofilms. This suggests a role for microbial exopolymers in the bioaccumulation of contaminants in natural systems (Wolfaardt et al., 1994).
This compound in Wastewater Treatment
Research on diclofenac, a related compound, in wastewater treatment plants highlights the challenges in eliminating such compounds, with implications for this compound's degradation and removal in similar settings (Vieno & Sillanpää, 2014).
Mechanism of Action
Diclofop is a herbicide used for post-emergence control of annual grasses . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on this compound’s action.
Target of Action
This compound primarily targets wild oat and foxtails in cereal crops . It acts as a selective inhibitor of specific paragramine acetyl-Coenzyme A carboxylases (ACCase) . ACCase is an enzyme that plays a crucial role in lipid biosynthesis and fatty acid metabolism in plants.
Mode of Action
This compound-methyl, the active form of this compound, interacts with its target ACCase by inhibiting its activity . This inhibition disrupts the normal metabolic processes in the plant, leading to the death of the targeted weeds .
Biochemical Pathways
Upon absorption, this compound-methyl is rapidly demethylated to the herbicidally active metabolite this compound acid, which is then metabolized to ester and aryl-O-sugar conjugates . The ability of certain plants to detoxify the herbicide by aryl hydroxylation is a primary selective factor .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and a low risk of leaching to groundwater . It is non-persistent in soils but may be persistent in aquatic systems under certain conditions .
Result of Action
The result of this compound’s action is the effective control of targeted weeds. By inhibiting ACCase, this compound disrupts the normal metabolic processes in the plant, leading to the death of the targeted weeds .
Action Environment
Environmental factors such as temperature, light, relative humidity of air, and soil influence the availability of herbicides at the sites of uptake and translocation to the site of action . This compound is relatively volatile and may be persistent in aquatic systems under certain conditions . These factors can influence this compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
The maximum residue levels (MRLs) for Diclofop have been reviewed by the European Food Safety Authority (EFSA) . Although no apparent risk to consumers was identified, some information required by the regulatory framework was missing . Hence, the consumer risk assessment is considered indicative only and the MRL proposals derived by EFSA still require further consideration by risk managers .
properties
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLBCHYXZDXLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041859 | |
Record name | Diclofop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40843-25-2 | |
Record name | Diclofop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40843-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclofop [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclofop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOFOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LN56779KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Diclofop-methyl, a selective postemergence herbicide, targets acetyl-coenzyme A carboxylase (ACCase), a key enzyme involved in fatty acid biosynthesis in plants. [, , ] Inhibition of ACCase disrupts lipid production, which is essential for cell membrane formation and other vital cellular processes. This leads to the inhibition of plant growth and ultimately plant death in susceptible species. [, , , ]
A: Yes, this compound-methyl can strongly inhibit root growth in susceptible species like wild oat and barley, even at low concentrations. [] This effect can be more pronounced when applied directly to the roots, compared to foliar application. []
A: The initial visible symptoms of this compound-methyl toxicity in susceptible plants include rapid growth inhibition of both the shoot and the intercalary meristems, followed by the development of chlorosis. [] Chlorosis, a yellowing of plant tissue due to chlorophyll loss, typically appears within 3 days in greenhouse settings and 5 to 15 days in field conditions. [] In wild oat, for example, this compound-methyl induces chlorosis over the entire leaf blade, followed by necrosis. []
ANone: this compound-methyl has a molecular formula of C16H14Cl2O4 and a molecular weight of 341.19 g/mol.
A: No, this compound-methyl exhibits antagonism with certain herbicides, notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,3,6-trichlorobenzoic acid (2,3,6-TBA). [, , , ] This means that combining these herbicides in a tank mix can reduce the effectiveness of this compound-methyl against target weeds. [, , ]
A: The combination of this compound-methyl with 2,4-D can lead to reduced control of susceptible grass species, such as wild oat and foxtail millet. [, , ] The acid form of 2,4-D is the primary component responsible for this antagonistic effect. []
A: Interestingly, when applied to the roots of wild oat, this compound-methyl and 2,4-D exhibit an additive herbicidal effect, as opposed to the antagonistic effect observed with foliar application. [] This suggests that the antagonistic interaction is primarily influenced by factors related to foliar uptake or metabolism.
ANone: While computational studies on this compound-methyl are limited in the provided research, further exploration of QSAR models could be valuable for predicting activity and understanding the impact of structural modifications on its herbicidal properties.
A: The specific structural features of this compound-methyl, including the presence of the dichlorophenoxyphenoxy moiety, contribute to its binding affinity to ACCase and its selectivity against certain plant species. [, , ]
A: Modifications to the this compound-methyl structure can significantly alter its herbicidal activity. [] For example, the methyl ester form (this compound-methyl) is generally more active than the free acid form (this compound). [, ] Additionally, altering the chlorine substituents on the phenoxy rings can affect potency and selectivity against different plant species. []
A: this compound-methyl belongs to the aryloxyphenoxy propionic acid family of herbicides, which also includes compounds like haloxyfop and fenoxaprop. These herbicides share a similar core structure but differ in specific substituents, influencing their potency, selectivity, and susceptibility to resistance mechanisms. [, ]
A: this compound-methyl readily hydrolyzes to its active form, this compound, in soil. [] This process is primarily driven by microbial activity and is temperature-dependent, occurring rapidly even at low temperatures like 4°C. []
A: Yes, this compound degradation occurs in soil, although it's a slower process than hydrolysis, with a half-life of approximately 42 days. [] Microbial activity plays a crucial role in this compound degradation as well. []
A: Seed oils, particularly their methyl ester derivatives like methyl oleate, can significantly enhance the penetration of this compound-methyl into plant leaves. [] This effect is attributed to the oils' ability to alter the leaf cuticle properties, facilitating herbicide uptake. []
A: 2,4-D can reduce the movement of this compound-methyl, particularly its basipetal translocation to roots and shoot apices, potentially contributing to the antagonistic effect observed in wild oat control. [, ]
A: this compound-methyl is rapidly metabolized in plants, primarily to its active acid form, this compound. [, , ] this compound is further metabolized to form various conjugates, including ester conjugates and aryl-O-sugar conjugates. [, , ] The types and proportions of metabolites formed can vary between resistant and susceptible species, playing a role in selectivity. [, ]
A: this compound-methyl efficacy is assessed in plants using various methods, including visual injury ratings, growth inhibition measurements (e.g., fresh weight reduction), and mortality rates. [, , , , , ] These evaluations are conducted in both controlled environments (greenhouse) and field settings to assess herbicide performance under different conditions. [, , , , , ]
A: Resistance to this compound-methyl in weeds like Italian ryegrass (Lolium multiflorum) and annual ryegrass (Lolium rigidum) is primarily associated with alterations in the target site, ACCase. [, , ] Resistant biotypes possess a modified ACCase enzyme that is less sensitive to inhibition by this compound-methyl, allowing them to continue lipid biosynthesis and survive herbicide treatment. [, , ]
A: While target site alteration is the dominant resistance mechanism, some studies suggest that enhanced metabolism may also play a role in certain resistant biotypes. [, , ] Resistant plants may exhibit a greater capacity to detoxify this compound-methyl through processes like conjugation, reducing the amount of active herbicide reaching the target site. [, , ]
A: Herbicides with different modes of action, such as ALS inhibitors like imazamox, mesosulfuron, and sulfometuron, can be effective against this compound-resistant weeds. [] Additionally, some ACCase inhibitors, like clethodim and sethoxydim, may still provide control depending on the specific resistance mechanisms present in the weed population. []
A: Yes, several alternative herbicides with different modes of action are available for controlling susceptible grasses. These include ALS inhibitors, such as chlorsulfuron and thiameturon, and other ACCase inhibitors, like fenoxaprop-P-ethyl, fluazifop, and quizalofop. [, , , ] The choice of herbicide depends on factors like the target weed spectrum, crop tolerance, and resistance management strategies.
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